Indoline, 1-nitroso-

Übersicht

Beschreibung

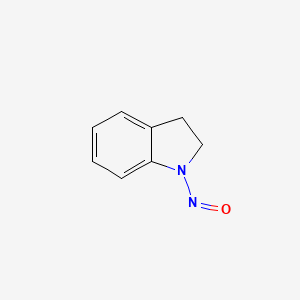

Indoline, 1-nitroso- is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Indoline, 1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline, 1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

“Indoline, 1-nitroso-” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives, in general, have been shown to interact with various targets in the body, leading to changes in cellular function . The cooperative action between alkynes and nitrogen compounds as substrates in transition metal-catalyzed cyclization reactions is a useful alternative to the synthesis of indoles .

Biochemical Pathways

Indoles, including “Indoline, 1-nitroso-”, are involved in various biochemical pathways due to their wide range of biological activities . They are prevalent moieties present in selected alkaloids . .

Pharmacokinetics

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .

Result of Action

Indole derivatives, in general, have been shown to have various biologically vital properties .

Action Environment

The synthesis and reactivity of organochalcogen compounds and the development of new synthetic methods for the application of organochalcogen substrates in cyclization reactions are among the main current research interests .

Biochemische Analyse

Biochemical Properties

“Indoline, 1-nitroso-” interacts with various enzymes, proteins, and other biomolecules. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction influences the biochemical reactions in which “Indoline, 1-nitroso-” is involved.

Cellular Effects

“Indoline, 1-nitroso-” has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “Indoline, 1-nitroso-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of “Indoline, 1-nitroso-” vary with different dosages in animal models

Metabolic Pathways

“Indoline, 1-nitroso-” is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

“Indoline, 1-nitroso-” is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Biologische Aktivität

Indoline, 1-nitroso- (C8H8N2O), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Indoline, 1-nitroso- is characterized by its nitroso group attached to the indoline structure. This configuration contributes to its reactivity and biological activity. The compound is known to undergo various chemical transformations that can influence its pharmacological properties.

Biological Activities

1. Anticancer Activity

Indoline derivatives have been shown to exhibit potent anticancer properties. Research indicates that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain indole derivatives could induce G2/M-phase cell cycle arrest in hepatocellular carcinoma cells, with IC50 values ranging from 0.57 µM to 5.0 µM against various cancer cell lines .

2. Antimicrobial Properties

Indoline, 1-nitroso- and its derivatives have displayed significant antimicrobial activity against a range of pathogens. The antibacterial and antifungal properties are attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit essential metabolic processes .

3. Carcinogenic Potential

While some nitroso compounds are recognized for their carcinogenic potential, the specific effects of Indoline, 1-nitroso- require careful consideration. Studies have indicated that N-nitroso compounds can act as dietary carcinogens under certain conditions . The mechanisms often involve the formation of reactive intermediates that can modify DNA and proteins, leading to mutagenesis.

The biological activity of Indoline, 1-nitroso- can be attributed to several mechanisms:

- Tubulin Inhibition : Indole derivatives often bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

- Reactive Oxygen Species (ROS) Generation : The nitroso group can participate in redox reactions, leading to the generation of ROS which may contribute to both therapeutic effects and toxicity .

- N-nitrosation Reactions : Indoline can undergo nitrosation reactions resulting in various N-nitroso derivatives with distinct biological activities .

Case Studies

Case Study 1: Antitumor Activity

A series of indole-substituted furanones were evaluated for their anticancer activity. One compound exhibited an EC50 value of 0.6 μM against U-937 cancer cells, demonstrating significant cytotoxicity and inhibition of tubulin polymerization . Molecular docking studies confirmed strong binding affinity at the colchicine-binding site on tubulin.

Case Study 2: Antimicrobial Efficacy

Research on indole derivatives has shown promising results against drug-resistant bacterial strains. A study highlighted that certain nitroso-indole derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H-Indole, 1-nitroso- serves as a versatile intermediate in synthesizing more complex indole derivatives, which are crucial in various chemical syntheses. Its unique reactivity makes it valuable for studying enzyme mechanisms and protein interactions in biology. Additionally, it is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The biological activity of 1H-Indole, 1-nitroso- is attributed to its nitroso group's ability to interact with biological molecules. This interaction occurs through several key mechanisms:

- Covalent Bond Formation The nitroso group can form covalent bonds with thiol groups in proteins, leading to modifications that alter protein function.

- Electrophilic Substitution The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.

- Protein Interactions The indole ring facilitates π-π interactions with aromatic amino acids, enhancing its biological activity.

Biological Activities

Research indicates that 1H-Indole, 1-nitroso- exhibits several biological activities, making it a valuable compound in various studies:

- Antimicrobial Activity Indole derivatives have demonstrated antimicrobial properties against various pathogens.

- Anticancer Potential The compound's ability to modify proteins may contribute to its anticancer effects by influencing cell signaling pathways.

- Enzyme Inhibition Nitroso compounds can inhibit enzymes such as catalase, potentially impacting oxidative stress responses in cells.

Anticancer Activity

Studies have shown that 1H-Indole, 1-nitroso- can induce apoptosis in human cancer cells through oxidative stress mechanisms. The compound increases reactive oxygen species (ROS) levels, leading to cell death.

Enzyme Inhibition

1H-Indole, 1-nitroso- effectively reduces catalase activity in vitro, which is linked to the formation of a positively charged NO-group at the enzyme's active site.

Case Studies

N-Acetyl-7-nitroindoline Derivatives in Nucleoside Synthesis: N-Acetyl-7-nitroindoline derivatives have been used in the synthesis of nucleosides. A study found that an indoline derivative with a nitro group showed enhanced nucleophilic reaction when combined with RNA, suggesting its potential in creating modified oligonucleotides with unique properties .

Eigenschaften

IUPAC Name |

1-nitroso-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXPAHMYCSEIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227194 | |

| Record name | Indoline, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-57-0 | |

| Record name | 1-Nitrosoindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7633-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline, 1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.